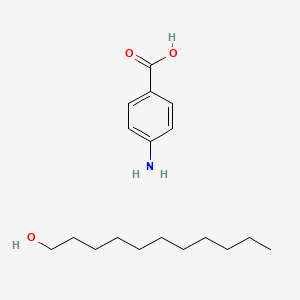
4-Aminobenzoic acid;undecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobenzoic acid and undecan-1-ol are two distinct compoundsIt is a white solid that is slightly soluble in water It is a colorless, water-insoluble liquid with a floral citrus-like odor .
Preparation Methods
4-Aminobenzoic acid: can be synthesized through two main industrial routes:
Reduction of 4-nitrobenzoic acid: This method involves the reduction of 4-nitrobenzoic acid to produce 4-aminobenzoic acid.
Hoffman degradation of the monoamide derived from terephthalic acid: This method involves the degradation of the monoamide derived from terephthalic acid to produce 4-aminobenzoic acid.
Undecan-1-ol: is commonly produced by the reduction of undecanal, the analogous aldehyde .
Chemical Reactions Analysis
4-Aminobenzoic acid: undergoes various types of reactions:
Esterification: It can react with ethanol in the presence of sulfuric acid to form esters.
Reduction: It can be reduced to produce different derivatives.
Substitution: It can undergo substitution reactions due to the presence of amino and carboxyl groups.
Undecan-1-ol: can undergo oxidation to form undecanal and further oxidation to form undecanoic acid .
Scientific Research Applications
4-Aminobenzoic acid: has extensive applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various compounds.
Biology: It is an intermediate in the synthesis of folate by bacteria, plants, and fungi.
Industry: It is used in the preparation of folate and other compounds.
Undecan-1-ol: is used as a flavoring ingredient in foods due to its floral citrus-like odor .
Mechanism of Action
4-Aminobenzoic acid: acts as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is converted to folate through the action of enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . Sulfonamide drugs interfere with this process by inhibiting the enzyme dihydropteroate synthetase .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: Similar to 4-aminobenzoic acid but lacks the amino group.
Salicylic acid: Similar structure but has a hydroxyl group instead of an amino group.
Undecanal: Similar to undecan-1-ol but is an aldehyde instead of an alcohol.
Uniqueness
4-Aminobenzoic acid: is unique due to its dual functional groups (amino and carboxyl) which allow it to participate in a variety of chemical reactions.
Undecan-1-ol: is unique due to its long carbon chain and its use as a flavoring agent.
Properties
CAS No. |
113422-77-8 |
|---|---|
Molecular Formula |
C18H31NO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-aminobenzoic acid;undecan-1-ol |
InChI |
InChI=1S/C11H24O.C7H7NO2/c1-2-3-4-5-6-7-8-9-10-11-12;8-6-3-1-5(2-4-6)7(9)10/h12H,2-11H2,1H3;1-4H,8H2,(H,9,10) |
InChI Key |
JZCNWLFGKDWEHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCO.C1=CC(=CC=C1C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


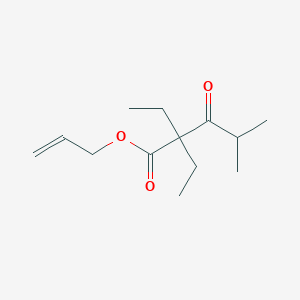
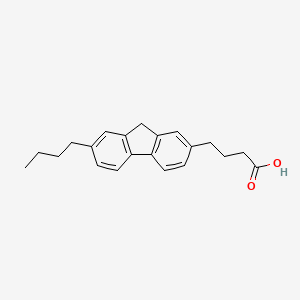
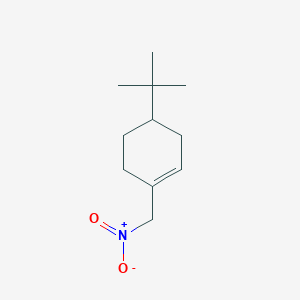
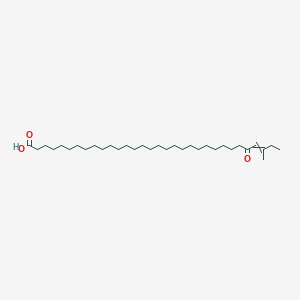

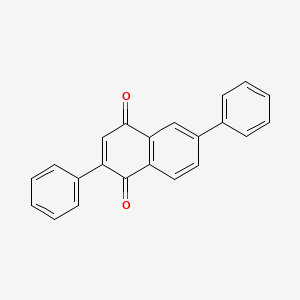
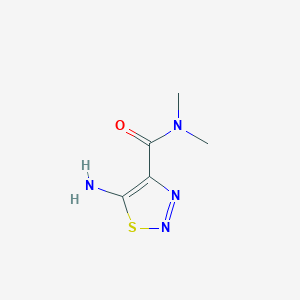
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B14307695.png)
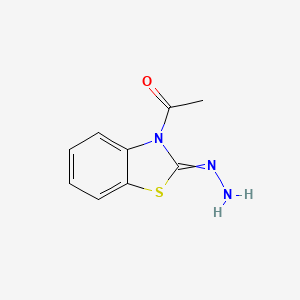
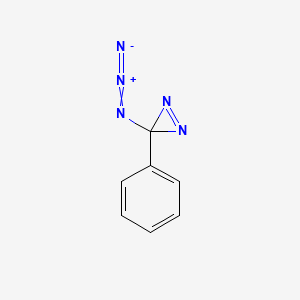
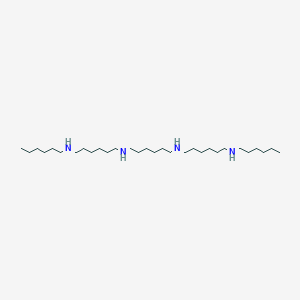
![(4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14307729.png)
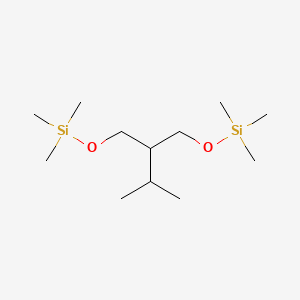
![2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14307737.png)
